molecular formula C16H13FN4O B5605796 N-[(E)-{3-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5605796
M. Wt: 296.30 g/mol
InChI Key: XFSVZTXZSLTXNB-AWQFTUOYSA-N
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Description

N-[(E)-{3-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.

    Formation of the Phenylmethylidene Moiety: This step involves the condensation of the triazole derivative with a benzaldehyde derivative under basic or acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{3-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-[(E)-{3-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-{3-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
  • 2-[4-(BENZYLOXY)PHENOXY]-N’-((E)-{2-[(4-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)PROPANOHYDRAZIDE

Uniqueness

N-[(E)-{3-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c17-16-7-2-1-5-14(16)10-22-15-6-3-4-13(8-15)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSVZTXZSLTXNB-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=NN3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=N/N3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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